molecular formula C8H7ClN2S B13335243 5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine

5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine

Cat. No.: B13335243
M. Wt: 198.67 g/mol
InChI Key: QJBOZRFANVLDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. . The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloronicotinic acid with thioamides under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[5,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

5-chloro-2,7-dimethyl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C8H7ClN2S/c1-4-3-6(9)11-8-7(4)10-5(2)12-8/h3H,1-2H3

InChI Key

QJBOZRFANVLDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.